Cas no 80572-06-1 ((2R)-2-Aminobutane-1,4-diol)

(2R)-2-Aminobutane-1,4-diol 化学的及び物理的性質
名前と識別子
-
- (2R)-2-Aminobutane-1,4-diol
- (R)-2-Aminobutane-1,4-diol
-
- MDL: MFCD18205987
- インチ: 1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m1/s1
- InChIKey: PYBVXNWDSBYQSA-SCSAIBSYSA-N
- ほほえんだ: OC[C@@H](CCO)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 40.7
- トポロジー分子極性表面積: 66.5
- 疎水性パラメータ計算基準値(XlogP): -1.7
(2R)-2-Aminobutane-1,4-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB456710-50 mg |
(2R)-2-Aminobutane-1,4-diol |
80572-06-1 | 50mg |
€337.10 | 2023-04-22 | ||
Chemenu | CM542996-100mg |
(R)-2-Aminobutane-1,4-diol |
80572-06-1 | 95%+ | 100mg |
$302 | 2024-07-23 | |
abcr | AB456710-250 mg |
(2R)-2-Aminobutane-1,4-diol |
80572-06-1 | 250mg |
€901.10 | 2023-04-22 | ||
Chemenu | CM542996-250mg |
(R)-2-Aminobutane-1,4-diol |
80572-06-1 | 95%+ | 250mg |
$588 | 2024-07-23 | |
Enamine | EN300-195743-0.5g |
(2R)-2-aminobutane-1,4-diol |
80572-06-1 | 0.5g |
$1122.0 | 2023-09-17 | ||
Enamine | EN300-195743-10.0g |
(2R)-2-aminobutane-1,4-diol |
80572-06-1 | 10g |
$11577.0 | 2023-05-26 | ||
Enamine | EN300-195743-10g |
(2R)-2-aminobutane-1,4-diol |
80572-06-1 | 10g |
$11577.0 | 2023-09-17 | ||
eNovation Chemicals LLC | Y1247066-50mg |
(2R)-2-aminobutane-1,4-diol |
80572-06-1 | 95% | 50mg |
$370 | 2025-02-24 | |
eNovation Chemicals LLC | Y1247066-50mg |
(2R)-2-aminobutane-1,4-diol |
80572-06-1 | 95% | 50mg |
$370 | 2025-03-01 | |
Enamine | EN300-195743-2.5g |
(2R)-2-aminobutane-1,4-diol |
80572-06-1 | 2.5g |
$3009.0 | 2023-09-17 |
(2R)-2-Aminobutane-1,4-diol 関連文献
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
(2R)-2-Aminobutane-1,4-diolに関する追加情報
Latest Research Insights on (2R)-2-Aminobutane-1,4-diol (CAS: 80572-06-1) in Chemical Biology and Pharmaceutical Applications
The compound (2R)-2-Aminobutane-1,4-diol (CAS: 80572-06-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and biocatalysis. This chiral aminodiol serves as a critical building block for the development of bioactive molecules, particularly in the synthesis of antiviral agents and enzyme inhibitors. Recent studies have highlighted its role as a precursor in the production of nucleoside analogs, which are pivotal in antiviral therapies targeting diseases such as HIV and hepatitis.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (2R)-2-Aminobutane-1,4-diol-derived compounds in inhibiting viral polymerases. The research team utilized a combination of molecular docking and kinetic assays to elucidate the binding mechanisms of these analogs, revealing a 40% improvement in inhibitory activity compared to previous generations of nucleoside analogs. These findings underscore the potential of this compound in addressing drug resistance challenges in antiviral therapy.
In the realm of biocatalysis, (2R)-2-Aminobutane-1,4-diol has emerged as a valuable chiral auxiliary for asymmetric synthesis. A breakthrough study in ACS Catalysis (2024) reported the development of a novel enzymatic cascade reaction using engineered transaminases to produce enantiomerically pure derivatives of this compound with >99% ee. This green chemistry approach not only enhances the sustainability of pharmaceutical manufacturing but also reduces production costs by approximately 30% compared to traditional chemical synthesis routes.
Pharmacokinetic studies have also advanced our understanding of this compound's therapeutic potential. Research published in Drug Metabolism and Disposition (2023) investigated the metabolic stability and tissue distribution of (2R)-2-Aminobutane-1,4-diol derivatives in rodent models. The results indicated favorable blood-brain barrier penetration, suggesting potential applications in central nervous system disorders. However, the study also noted the need for structural modifications to improve oral bioavailability, which currently stands at 25-30% in preclinical models.
The pharmaceutical industry has taken note of these developments, with several patent applications filed in 2023-2024 for novel synthetic routes and formulations containing (2R)-2-Aminobutane-1,4-diol. One particularly promising application involves its incorporation into prodrug systems designed for targeted drug delivery in oncology. Early-stage clinical trials are anticipated to begin in 2025 for one such candidate targeting solid tumors with overexpression of γ-glutamyl transpeptidase.
From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) have established an acceptable daily intake level for (2R)-2-Aminobutane-1,4-diol in pharmaceutical applications. The compound demonstrated a favorable safety profile in acute and subchronic toxicity studies, with no observed adverse effects at therapeutic doses. These findings pave the way for its broader adoption in drug development pipelines.
Looking ahead, researchers are exploring the potential of (2R)-2-Aminobutane-1,4-diol in emerging areas such as PROTAC (proteolysis targeting chimera) technology and RNA-targeted therapeutics. Its unique structural features make it particularly suitable for linker design in bifunctional molecules. Computational modeling studies predict that derivatives of this compound may offer improved physicochemical properties for next-generation targeted protein degradation platforms.
80572-06-1 ((2R)-2-Aminobutane-1,4-diol) 関連製品
- 1806778-41-5(3-(Chloromethyl)-4-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-carboxaldehyde)
- 1805882-78-3(Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate)
- 1400968-29-7((2R)-3-fluoro-3-methylbutan-2-amine)
- 1499584-63-2(O-(2-{imidazo1,2-apyridin-3-yl}ethyl)hydroxylamine)
- 2219371-83-0(tert-butyl 1-phenyl-7-oxa-3-azabicyclo4.1.0heptane-3-carboxylate)
- 941914-29-0(N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide)
- 2034391-94-9((2-methyl-1,3-thiazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone)
- 1513777-48-4(3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one)
- 212713-08-1(Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine)
- 2549038-52-8(4-Tert-butyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine)
